Citramalic acid

Overview

Description

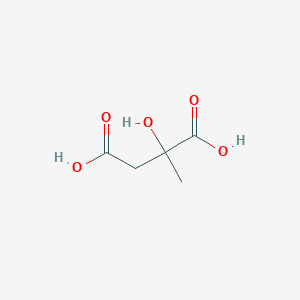

Citramalic acid (2-hydroxy-2-methylsuccinic acid) is a five-carbon branched-chain organic acid first identified in apple peel in 1953 . Structurally, it is an analog of malic acid, distinguished by a methyl group (-CH3) at the C2 position . It exists as two enantiomers: L-citramalic acid (biologically predominant) and D-citramalic acid, with the L-form commonly found in plants and the D-form in bacterial metabolism .

This compound is synthesized via two pathways:

Enzymatic synthesis: Catalyzed by citramalate synthase (IPMS/CIMA), which condenses acetyl-CoA and pyruvate .

Methylation of malic acid: A less common route observed in some microbial systems .

It serves as a precursor for methacrylic acid (used in polymer production) and plays roles in:

- Fruit metabolism: High concentrations in pitaya (Hylocereus spp.) during early developmental stages, influencing flavor and acid balance .

- Soil phosphorus mobilization: Enhances phosphate solubility in agricultural systems .

- Human health: Elevated levels correlate with microbial overgrowth (e.g., Saccharomyces spp.) and metabolic conditions like obesity and salt-sensitive hypertension .

Preparation Methods

Microbial Production via Metabolic Engineering

Citramalate Synthase (CimA) Expression

Heterologous expression of cimA from Methanococcus jannaschii in E. coli enables the condensation of acetyl-CoA and pyruvate into citramalate . The engineered strain BW25113 ΔldhA (lactate dehydrogenase knockout) redirects carbon flux from lactate to citramalate, achieving titers of 12–15 g/L in batch cultures .

Critical Genetic Modifications :

-

Overexpression : cimA under arabinose-inducible promoters (pBAD24)

-

Deletions : gltA (citrate synthase) and leuC (3-isopropylmalate dehydratase) to reduce TCA cycle drainage

-

Acetate Pathway Knockouts : ΔackA-pta, ΔpoxB to suppress acetate formation

Fed-Batch Fermentation Optimization

Fed-batch processes with glycerol feeding mitigate carbon catabolite repression and sustain citramalate production into stationary phase. Using strain MEC568/pZE12-cimA (gltA leuC ackA-pta poxB), researchers achieved 31 g/L citramalate over 72 hours, with a yield of 0.38 g/g glycerol .

Table 2: Bioproduction Performance Metrics

| Strain | Substrate | Titer (g/L) | Yield (g/g) | Byproducts (g/L) |

|---|---|---|---|---|

| BW25113 ΔldhA | Glycerol | 15.2 | 0.28 | Acetate: 4.1 |

| MEC568/pZE12-cimA | Glycerol | 31.4 | 0.38 | Acetate: 0.9 |

Downstream Processing

Microbial broths are centrifuged to remove cells, followed by acid precipitation (pH 2.5–3.0) to isolate this compound. Subsequent activated charcoal treatment and vacuum distillation achieve pharmaceutical-grade purity (≥99%) .

Comparative Analysis of Preparation Methods

Efficiency and Cost Considerations

Chemical synthesis offers higher volumetric productivity (2.5–3.0 kg/m³·h vs. 0.4–0.6 kg/m³·h for microbial methods) but requires hazardous reagents (HNO₃, NO₂). Bioproduction eliminates toxic byproducts but incurs higher downstream costs due to lower titers.

Environmental Impact

Nitric acid oxidation generates 4.2 kg CO₂-equivalent per kg this compound, primarily from HNO₃ production and waste neutralization . Microbial routes reduce emissions to 1.8 kg CO₂-equivalent/kg but require energy-intensive fermentation .

Chemical Reactions Analysis

Types of Reactions: Citramalic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce mesaconic acid.

Reduction: Reduction of this compound can yield 2-methylsuccinic acid.

Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products:

Oxidation: Mesaconic acid.

Reduction: 2-Methylsuccinic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Microbial Production of Citramalic Acid

This compound serves as a precursor for the synthesis of methacrylic acid (MAA), which is essential in producing methacrylic polymers used in various industries, including construction and medical materials. Recent studies have highlighted the potential of genetically engineered strains of Escherichia coli for the efficient production of this compound from renewable resources.

- Metabolic Engineering : Research has demonstrated that specific gene knockouts in E. coli can significantly enhance this compound accumulation. For instance, strains lacking citrate synthase (gltA) and other acetate pathway genes achieved yields exceeding 60 g/L in controlled fermentation processes .

- Fermentation Processes : A fed-batch fermentation process using engineered strains has been optimized to produce this compound at concentrations over 80 g/L within 65 hours . This efficiency is attributed to the strategic design of both the microbial strain and the fermentation system.

| Strain | Yield (g/L) | Time (hours) | Key Modifications |

|---|---|---|---|

| MEC499/pZE12-cimA | 46.5 | 132 | Knockouts: gltA, leuC, ackA |

| MEC626/pZE12-cimA | 60+ | 132 | Point mutations in citrate synthase |

Chemical Synthesis Applications

This compound is not only a microbial product but also a valuable chemical intermediate. It can be chemically converted to methacrylic acid through base-catalyzed decarboxylation and dehydration processes . This transformation is significant because methacrylic acid is a key monomer in producing various polymers.

- Biocatalytic and Chemocatalytic Routes : Integrated approaches combining biocatalysis with traditional chemical methods are being explored to optimize the production of MAA from this compound. These methods leverage the non-toxicity of this compound towards microbial hosts, allowing for higher yields without inhibiting growth .

Medical Research Implications

This compound has been investigated for its presence in biological fluids, particularly cerebrospinal fluid (CSF) from patients with bacterial meningitis. The detection of this compound in CSF suggests potential diagnostic applications or metabolic insights related to bacterial infections .

- Biomarker Potential : The presence of this compound in CSF may indicate metabolic changes during infections, providing a basis for further research into its role as a biomarker for bacterial meningitis.

Natural Occurrence and Functional Roles

This compound naturally occurs in various fruits, contributing to their flavor profiles. It has been identified as an acidic taste component in apples and other fruits . Additionally, studies have shown that this compound plays a role in plant metabolism, particularly under stress conditions like phosphate deficiency .

Mechanism of Action

Citramalic acid exerts its effects through various biochemical pathways:

Metabolic Pathways: In plants and microorganisms, this compound is synthesized from pyruvic acid and acetyl coenzyme A via citramalate synthase.

Enzymatic Reactions: The enzyme citramalyl-CoA lyase converts citramalyl-CoA to acetyl-CoA and pyruvate, playing a crucial role in the metabolism of this compound.

Comparison with Similar Compounds

Citramalic acid shares functional and structural similarities with malic, citric, and tartaric acids but exhibits distinct biochemical roles and metabolic pathways.

Structural and Functional Differences

Metabolic and Ecological Roles

- Citramalic vs. Malic Acid :

- In pitaya, this compound peaks at 5.93 mg/g during early fruit stages (S1–S3), surpassing malic acid. By maturation, malic acid dominates (88.64% of total acids in 'GHB' pitaya) .

- This compound inhibits malic acid synthesis in some cultivars, though their concentration trends may parallel due to shared substrates (e.g., pyruvate) .

- Citramalic vs. Citric Acid: Citric acid is a major TCA cycle intermediate, while this compound is absent in canonical energy metabolism. In 'YCHL' pitaya, citric acid accounts for 28% of total acids at maturity, contrasting with this compound’s early-stage dominance .

Data Tables

Table 1: this compound Content in Pitaya Cultivars During Development

| Cultivar | Peak Stage | This compound (mg/g) | Dominant Acid at Maturity |

|---|---|---|---|

| 'GHB' | S3 | 5.93 | Malic acid (88.64%) |

| 'WCHL' | S3 | 5.82 | Malic acid (89.63%) |

| 'GHH' | S4 | 4.38 | Malic acid (82.36%) |

| 'YCHL' | S2 | 1.94 | Citric acid (28.00%) |

Table 2: Gene Expression Correlation with this compound in Pitaya

| Gene | Correlation Coefficient (vs. This compound) |

|---|---|

| HuIPMS1 | No significant correlation |

| HuIPMS2 | 0.871 (GHB), 0.786 (GHH), 0.473 (YCHL), 0.811 (WCHL) |

| HuIPMS3 | 0.848 (GHB), 0.590 (GHH), 0.886 (YCHL), 0.453 (WCHL) |

Research Findings

Biosynthesis Regulation :

- HuIPMS2 and HuIPMS3 expression strongly correlates with this compound levels in pitaya, suggesting their pivotal role in biosynthesis .

- Subcellular localization differences (chloroplast vs. cytoplasmic/nuclear) indicate tissue-specific regulation .

Agricultural Applications :

- This compound (1 mmol/L) increases soil phosphorus availability sixfold, outperforming salicylic acid .

Inhibition Mechanisms :

- Competes with citrate synthase for acetyl-CoA, reducing citric acid production in early fruit development .

Biological Activity

Citramalic acid, also known as citramalate, is a five-carbon dicarboxylic acid that plays a significant role in various biological processes and industrial applications. This article explores the biological activity of this compound, highlighting its synthesis, metabolic pathways, and implications in health and disease.

1. Synthesis and Metabolic Pathways

This compound is synthesized through the action of the enzyme citramalate synthase, which catalyzes the condensation of pyruvate and acetyl-CoA. This reaction is crucial in various microbial fermentation processes, particularly in engineered strains of Escherichia coli. Recent studies have demonstrated that modifications to citramalate synthase can enhance this compound production significantly.

Table 1: Key Enzymatic Reactions Involved in this compound Synthesis

| Enzyme | Reaction | Source Organism |

|---|---|---|

| Citramalate Synthase | Pyruvate + Acetyl-CoA → this compound | Methanococcus jannaschii |

| Citrate Synthase | Oxaloacetate + Acetyl-CoA → Citrate | Escherichia coli |

The engineering of citrate synthase has been shown to redirect carbon flux towards this compound production, thereby increasing yields significantly during fermentation processes. For instance, a study reported a yield of over 60 g/L citramalate using engineered strains under controlled conditions .

2. Biological Activity and Toxicity

This compound has been identified in various biological contexts, including its presence in cerebrospinal fluid (CSF) of patients with bacterial meningitis. A study found that CSF from seven out of eight patients with bacterial meningitis contained this compound, indicating its potential role as a biomarker for this condition . The presence of this compound in infected CSF suggests that it may be involved in metabolic changes during infection.

Table 2: this compound Concentrations in CSF

| Patient Group | This compound Detected | Total Patients Examined |

|---|---|---|

| Bacterial Meningitis | Yes | 8 |

| Non-Bacterial Infections | No | 10 |

In terms of toxicity, this compound has demonstrated relatively low toxicity towards E. coli, with an effective concentration (EC50) greater than that for methacrylic acid (MAA), indicating a favorable safety profile for biotechnological applications .

3. Industrial Applications

This compound serves as a precursor for the chemical synthesis of methacrylic acid, which is essential for producing various polymers and resins. Its production through microbial fermentation presents a sustainable alternative to traditional petrochemical methods. Research indicates that engineered strains can produce this compound efficiently from renewable resources such as glycerol, with yields exceeding 0.5 g citramalate per gram of glycerol .

4. Case Studies and Research Findings

Several studies have focused on optimizing the production of this compound through metabolic engineering:

- Study on Glycerol Utilization : A fed-batch process using genetically modified E. coli strains achieved high yields of citramalate while minimizing by-products like acetate . This highlights the potential for using waste glycerol from biodiesel production as a feedstock.

- Cerebrospinal Fluid Analysis : The detection of this compound in CSF samples from patients with bacterial infections underscores its potential as a diagnostic marker and indicates altered metabolic states during disease .

Q & A

Basic Research Questions

Q. How can citramalic acid be reliably detected and quantified in biological samples?

- Methodological Answer : this compound detection typically employs chromatographic techniques. For example, in wine and must analysis, thin-layer chromatography (TLC) with iso-propyl alcohol-based solvents and cellulose powder plates is used to isolate this compound alongside other organic acids like lactic and malic acids . High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) may also be adapted for higher sensitivity in biological matrices (e.g., urine or fecal samples). Calibration curves with standard solutions (e.g., 0.25 g/L this compound) ensure quantification accuracy .

Q. What role does this compound play in microbial metabolism, and how can its pathways be experimentally validated?

- Methodological Answer : this compound is a byproduct of yeast and anaerobic bacterial metabolism (e.g., Saccharomyces and Clostridium). To validate its pathways, researchers can:

- Use isotopic labeling (e.g., ¹³C-glucose) to track carbon flux in microbial cultures.

- Knock out genes (e.g., citramalate synthase) in model organisms and compare metabolite profiles via LC-MS .

- Measure pH changes in growth media, as this compound accumulation may correlate with acidification in anaerobic conditions .

Q. What experimental controls are essential when studying this compound’s inhibitory effects on malate synthesis?

- Methodological Answer :

- Include positive controls (e.g., known malate synthase inhibitors) and negative controls (e.g., untreated enzyme preparations).

- Standardize enzyme activity assays (e.g., NADH oxidation rates) across pH gradients, as this compound’s inhibitory effects may vary with pH .

- Replicate experiments using purified enzymes (e.g., malate synthase from E. coli) to isolate this compound’s direct effects from cellular metabolic feedback .

Advanced Research Questions

Q. How can conflicting data on this compound’s enzymatic inhibition be resolved?

- Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., pH, temperature, enzyme sources). To address this:

- Conduct meta-analyses of published kinetic parameters (e.g., Ki values) while stratifying studies by experimental variables .

- Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions .

- Validate findings in in vivo models (e.g., gut microbiota co-cultures) to assess physiological relevance .

Q. What strategies optimize the synthesis and purification of this compound for structural studies?

- Methodological Answer :

- Chemical synthesis: Start with (±)-2-hydroxy-2-methylsuccinic acid precursors and employ chiral resolution (e.g., enzymatic or chromatographic separation) to isolate enantiomers like (S)-citramalic acid .

- Purification: Use ion-exchange chromatography (e.g., Dowex resin) to remove byproducts, followed by recrystallization in ethanol/water mixtures .

- Characterization: Confirm purity via nuclear magnetic resonance (NMR) and compare melting points with literature values (e.g., 98% purity criteria) .

Q. How can researchers design experiments to investigate this compound’s role in gut microbiota dysbiosis?

- Methodological Answer :

- Hypothesis-driven design : Test if this compound levels correlate with dysbiosis markers (e.g., Clostridium overgrowth) in fecal samples from human cohorts .

- Multi-omics integration : Combine metabolomics (this compound quantification) with 16S rRNA sequencing to link microbial taxa to metabolite production .

- Interventional studies : Administer this compound to gnotobiotic mice colonized with defined microbial communities and monitor inflammation biomarkers (e.g., calprotectin) .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address variability in this compound measurements across studies?

- Methodological Answer :

- Standardize pre-analytical factors: Sample storage (e.g., -80°C for urine), freeze-thaw cycles, and extraction protocols (e.g., methanol:water ratios) .

- Use internal standards (e.g., deuterated this compound) to correct for instrument drift .

- Report limits of detection (LOD) and quantification (LOQ) to enable cross-study comparisons .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in enzymatic assays?

- Methodological Answer :

- Fit data to Michaelis-Menten or Hill equation models using nonlinear regression (e.g., GraphPad Prism).

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare inhibition across concentrations .

- Use bootstrap resampling to estimate confidence intervals for Ki values in small-sample studies .

Q. Tables for Key Data

| This compound Isomers | CAS Number | Purity | Application |

|---|---|---|---|

| (S)-Citramalic acid | 2306-22-1 | ≥98% | Enzyme inhibition studies |

| (±)-Citramalic acid dipotassium salt | 2306-22-1 | 99% | Chromatography standards |

| Analytical Methods | Sensitivity | Sample Type |

|---|---|---|

| TLC with bromophenol blue staining | 0.25 g/L | Wine/must |

| HPLC-UV (210 nm) | 0.01 µg/mL | Urine |

Properties

IUPAC Name |

2-hydroxy-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTRTWQBIOMVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862265 | |

| Record name | Citramalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citramalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

597-44-4, 2306-22-1 | |

| Record name | (±)-Citramalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citramalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80648 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citramalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-hydroxy-2-methylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Citramalic acid dipotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRAMALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGC721P65H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citramalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 - 111 °C | |

| Record name | Citramalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.